molecular formula C12H16O2 B1202087 Propanoic acid, 2,2-dimethyl-, phenylmethyl ester CAS No. 2094-69-1

Propanoic acid, 2,2-dimethyl-, phenylmethyl ester

Cat. No.: B1202087
CAS No.: 2094-69-1
M. Wt: 192.25 g/mol
InChI Key: QCFKLVCBTZKWGY-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, phenylmethyl ester, also known as benzyl pivalate, is an organic compound with the molecular formula C12H16O2. This ester is derived from the reaction between propanoic acid and benzyl alcohol. It is characterized by its pleasant aroma and is used in various applications, including as a fragrance ingredient and in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 2,2-dimethyl-, phenylmethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid (pivalic acid) with benzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:

C5H9COOH+C6H5CH2OHC5H9COOCH2C6H5\text{C}_5\text{H}_9\text{COOH} + \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{C}_5\text{H}_9\text{COOCH}_2\text{C}_6\text{H}_5 C5​H9​COOH+C6​H5​CH2​OH→C5​H9​COOCH2​C6​H5​

Properties

IUPAC Name

benzyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)11(13)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFKLVCBTZKWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051853
Record name Benzyl pivalate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2094-69-1
Record name Phenylmethyl 2,2-dimethylpropanoate
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Record name Propanoic acid, 2,2-dimethyl-, phenylmethyl ester
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Record name Pivalic acid, benzyl ester
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Record name Propanoic acid, 2,2-dimethyl-, phenylmethyl ester
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Record name Benzyl pivalate
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Record name Benzyl pivalate
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Record name BENZYL 2,2-DIMETHYLPROPANOATE
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Synthesis routes and methods

Procedure details

To a suspended toluene (2 ml) solution of 2-chloro-1-methylpyridinium iodide (306 mg, 1.2 mmol) was added a mixture of benzyl alcohol (108 mg, 1.0 mmol), pivalic acid (102 mg, 1.0 mmol) and tri-n-butylamine (444 mg, 2.4 mmol) in toluene (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and benzyl pivalate was isolated in 62% yield.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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